5-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol
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Overview
Description
5-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-amine with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
5-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-amine: A precursor in the synthesis of the compound.
2-Methoxybenzaldehyde: Another precursor used in the synthesis.
Pyrazole derivatives:
Uniqueness
What sets 5-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol apart is its unique combination of a pyrazole ring and a methoxyphenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H17N3O2 |
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Molecular Weight |
247.29 g/mol |
IUPAC Name |
5-[[(1,5-dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C13H17N3O2/c1-9-11(8-15-16(9)2)14-7-10-4-5-13(18-3)12(17)6-10/h4-6,8,14,17H,7H2,1-3H3 |
InChI Key |
DHKZFWYWDJMPES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
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